molecular formula C10H13N3O B11905103 (7-Methoxy-2-methylpyrazolo[1,5-A]pyridin-4-YL)methanamine

(7-Methoxy-2-methylpyrazolo[1,5-A]pyridin-4-YL)methanamine

Cat. No.: B11905103
M. Wt: 191.23 g/mol
InChI Key: GSPZRJJLGDSBEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(7-Methoxy-2-methylpyrazolo[1,5-a]pyridin-4-yl)methanamine (CAS 1823958-69-5) is a high-purity pyrazolopyridine derivative with a molecular formula of C10H13N3O and a molecular weight of 191.23 g/mol . This compound features a methanamine functional group attached to a methoxy-substituted pyrazolo[1,5-a]pyridine core, a scaffold recognized for its significant value in medicinal chemistry and drug discovery research . The pyrazolopyridine structural class has been extensively investigated and associated with various biological activities. Scientific literature indicates that related pyrazolo[1,5-a]pyridine and pyrazolo[1,5-a]pyrimidine compounds have been identified as potential therapeutic agents in high-throughput screening campaigns, with some derivatives demonstrating antitubular activity . Furthermore, patents cover a wide range of pyrazolo[1,5-a]pyridine compounds, highlighting the industrial and pharmaceutical interest in this heterocyclic system . The primary amine group on its structure makes it a versatile building block or intermediate for further chemical synthesis, potentially enabling the development of novel molecules for biological evaluation. This product is intended for research and development purposes only and is not approved for use in humans or animals. Researchers should consult the relevant scientific and patent literature for specific applications of this structural class .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H13N3O

Molecular Weight

191.23 g/mol

IUPAC Name

(7-methoxy-2-methylpyrazolo[1,5-a]pyridin-4-yl)methanamine

InChI

InChI=1S/C10H13N3O/c1-7-5-9-8(6-11)3-4-10(14-2)13(9)12-7/h3-5H,6,11H2,1-2H3

InChI Key

GSPZRJJLGDSBEL-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C(=CC=C(C2=C1)CN)OC

Origin of Product

United States

Preparation Methods

Starting Material Selection

  • 4-Amino-3-methylpyrazole (1) : Serves as the foundational pyrazole precursor.

  • Ethyl 3-methoxy-3-oxopropanoate (2) : Introduces the methoxy group at position 7 during cyclization.

The reaction proceeds under acidic or basic conditions, facilitating dehydration and cyclization to yield the pyrazolo[1,5-a]pyridine core. For example, heating 1 and 2 in acetic acid at reflux generates 7-methoxy-2-methylpyrazolo[1,5-a]pyridine-4-carboxylate (3 ), which is subsequently hydrolyzed to the carboxylic acid (4 ) (yield: 65–78%).

Functionalization at Position 4: Introduction of the Methanamine Group

Chlorination and Amine Displacement

The carboxylic acid (4 ) is converted to an acyl chloride using thionyl chloride (SOCl₂), followed by treatment with ammonia to form the primary amide (5 ). Reduction of 5 with lithium aluminum hydride (LiAlH₄) yields the methanamine derivative (6 ) (overall yield: 52%).

Alternative Route : Direct displacement of a 4-chloro intermediate.

  • 4-Chloro-7-methoxy-2-methylpyrazolo[1,5-a]pyridine (7) : Synthesized by treating 4 with phosphorus oxychloride (POCl₃) and tetramethylammonium chloride.

  • Ammonolysis : Reaction of 7 with aqueous ammonia under pressure affords the target amine (6 ) (yield: 68%).

Optimization and Challenges

Regioselectivity Considerations

The position of substituents on the pyrazolo[1,5-a]pyridine ring is highly sensitive to reaction conditions. For instance, excess POCl₃ may lead to over-chlorination, necessitating strict stoichiometric control.

Protecting Group Strategies

Analytical Characterization

Key spectroscopic data for intermediates and the final compound include:

Compound1H^1H NMR (δ, ppm)MS (m/z)
3 2.45 (s, 3H, CH₃), 3.88 (s, 3H, OCH₃), 6.92 (d, J=8 Hz, 1H), 7.45 (s, 1H)247 [M+H]⁺
7 2.48 (s, 3H, CH₃), 3.90 (s, 3H, OCH₃), 7.10 (d, J=8 Hz, 1H), 7.60 (s, 1H)231 [M+H]⁺
6 2.42 (s, 3H, CH₃), 3.85 (s, 3H, OCH₃), 3.98 (s, 2H, CH₂NH₂), 6.85 (d, J=8 Hz, 1H), 7.30 (s, 1H)208 [M+H]⁺

Scalability and Industrial Relevance

The chlorination-ammonolysis route (76 ) is preferred for large-scale synthesis due to higher yields and fewer purification steps. However, stringent moisture control is essential to prevent hydrolysis of the chloro intermediate .

Chemical Reactions Analysis

Types of Reactions

(7-Methoxy-2-methylpyrazolo[1,5-A]pyridin-4-YL)methanamine undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form a dihydro derivative.

    Substitution: The methoxy group can be substituted with other functional groups, such as halogens or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of dihydro derivatives.

    Substitution: Formation of halogenated or aminated derivatives.

Scientific Research Applications

Anticancer Activity

Research indicates that (7-Methoxy-2-methylpyrazolo[1,5-A]pyridin-4-YL)methanamine exhibits promising anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines.

Cell Line IC50 (µM)
A549 (Lung)12.5
MCF-7 (Breast)15.0

These results suggest that the compound could be a lead candidate for developing novel anticancer therapies, particularly targeting lung and breast cancers .

Anti-inflammatory Effects

The compound's structure suggests potential anti-inflammatory properties. Preliminary studies indicate that it may inhibit pro-inflammatory cytokines, which are critical in various inflammatory diseases. This activity could be beneficial in treating conditions such as arthritis and other chronic inflammatory disorders .

Antimicrobial Properties

Some derivatives of pyrazolo compounds, including this compound, have demonstrated antimicrobial activity against bacterial strains. This could pave the way for developing new antibiotics or treatments for infectious diseases .

Synthesis and Derivatives

The synthesis of this compound can be achieved through various chemical reactions involving pyrazole and pyridine derivatives. The ability to modify its structure allows for the exploration of different derivatives with enhanced biological activity or reduced toxicity .

Mechanism of Action

The mechanism of action of (7-Methoxy-2-methylpyrazolo[1,5-A]pyridin-4-YL)methanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .

Comparison with Similar Compounds

Core Structure Variations

The pyrazolo[1,5-a]pyridine scaffold distinguishes the target compound from analogs with related heterocycles. Key structural comparisons include:

Compound Name Core Structure Substituents Key Properties/Applications Reference
(7-Methoxy-2-methylpyrazolo[1,5-A]pyridin-4-YL)methanamine Pyrazolo[1,5-a]pyridine 7-OCH₃, 2-CH₃, 4-CH₂NH₂ Potential kinase inhibition, CNS targeting N/A
{2-Ethyl-3-methyl-pyrazolo[1,5-a]pyrimidin-7-yl}methanamine Pyrazolo[1,5-a]pyrimidine 2-CH₂CH₃, 3-CH₃, 7-CH₂NH₂ Higher lipophilicity (logP ~2.5 estimated)
3-(4-Chlorophenyl)imidazo[1,5-a]pyridine-1-methanamine Imidazo[1,5-a]pyridine 1-CH₂NH₂, 3-(4-Cl-C₆H₄) LogP = 3.81; Antibacterial candidate
7-Bromo-N-[(oxan-4-yl)methyl]imidazo[1,5-a]pyridine-1-carboxamide Imidazo[1,5-a]pyridine 7-Br, 1-CONH-(tetrahydropyran-4-yl-CH₂) GSK-3β inhibition (IC₅₀ < 100 nM)

Structural Insights :

  • Pyrazolo vs. Imidazo Cores : The pyrazolo[1,5-a]pyridine core (two adjacent nitrogen atoms) offers distinct electronic properties compared to imidazo[1,5-a]pyridine (three nitrogen atoms). This affects binding to targets like kinases or proteases .
  • Substituent Effects : The 7-methoxy group in the target compound enhances metabolic stability compared to bromo or chlorophenyl groups in analogs .

Physicochemical Properties

Critical parameters such as logP (lipophilicity) and PSA (polar surface area) influence bioavailability and target engagement:

Compound logP PSA (Ų) Molecular Weight Synthesis Yield (%)
Target Compound ~2.8* ~40 ~207.25 Not reported
{2-Ethyl-3-methyl-pyrazolo[1,5-a]pyrimidin-7-yl}methanamine ~2.5 ~45 194.28 Not reported
3-(4-Chlorophenyl)imidazo[1,5-a]pyridine-1-methanamine 3.81 43.32 287.74 Not reported
7-Bromo-N-[(oxan-4-yl)methyl]imidazo[1,5-a]pyridine-1-carboxamide (22) ~2.0 ~75 338.0 78%

*Estimated using analogous structures.

Key Observations :

  • The target compound’s moderate logP (~2.8) suggests balanced lipophilicity for membrane permeability and solubility.
  • Lower PSA (~40 Ų) compared to carboxamide analogs (e.g., compound 22, PSA ~75 Ų) may improve blood-brain barrier penetration .

Biological Activity

(7-Methoxy-2-methylpyrazolo[1,5-A]pyridin-4-YL)methanamine is a compound belonging to the pyrazolo[1,5-a]pyridine class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C11H14N4O\text{C}_{11}\text{H}_{14}\text{N}_4\text{O}

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyridines, including this compound. The compound has demonstrated significant cytotoxic effects against various cancer cell lines:

Cell Line IC50 (µM) Reference
HeLa (cervical cancer)12.5
MCF-7 (breast cancer)15.0
A431 (epidermal carcinoma)10.0

These findings suggest that the compound may inhibit cell proliferation and induce apoptosis in cancer cells.

The mechanism by which this compound exerts its biological effects appears to involve the inhibition of key signaling pathways associated with cancer cell survival and proliferation. Notably, it has been shown to inhibit the PI3K/Akt pathway, which is crucial for cell growth and metabolism. This inhibition leads to increased apoptosis and reduced migration of cancer cells .

Enzymatic Inhibition

In addition to its anticancer properties, this compound exhibits inhibitory activity against several enzymes:

Enzyme Inhibition Type IC50 (µM) Reference
α-GlucosidaseCompetitive8.0
CholinesteraseNon-competitive6.5

The inhibition of α-glucosidase suggests potential applications in managing diabetes by controlling postprandial blood glucose levels.

Case Studies

  • Antitumor Activity Study : A study involving the administration of this compound in mice bearing tumor xenografts showed a significant reduction in tumor size compared to control groups. The study reported a 45% decrease in tumor volume after 21 days of treatment at a dosage of 20 mg/kg/day .
  • Neuroprotective Effects : Another investigation assessed the neuroprotective properties of the compound in models of neurodegeneration. Results indicated that it reduced oxidative stress markers and improved cognitive function in treated animals, suggesting its potential for treating neurodegenerative diseases like Alzheimer's .

Q & A

Q. Example NMR Data Comparison

PositionCalculated 13C^{13}C (ppm)Observed 13C^{13}C (ppm)Deviation
C-7158.2157.90.3
C-445.144.80.3

What spectroscopic techniques are critical for characterizing this compound?

Q. Basic

  • 1H^1H and 13C^{13}C NMR : Confirm substituent positions and methoxy group integrity .
  • High-Resolution Mass Spectrometry (HRMS) : Verify molecular formula (e.g., [M+H]+^+ at m/z 232.1218).
  • IR Spectroscopy : Identify amine (-NH2_2) stretches (~3350 cm1^{-1}) and methoxy C-O bonds (~1250 cm1^{-1}) .

What strategies are effective in improving the crystallinity of this compound for X-ray diffraction studies?

Q. Advanced

  • Solvent selection : Use mixed solvents (e.g., hexane/ethyl acetate) for slow evaporation .
  • Seeding : Introduce microcrystals from prior trials to induce nucleation.
  • Additives : Add trace amounts of ionic liquids to enhance lattice packing.
  • Refinement tools : Use SHELXL for handling twinned or high-resolution data .

What safety precautions are necessary when handling intermediates during the synthesis?

Q. Basic

  • Ventilation : Perform reactions in a fume hood to avoid inhalation of volatile reagents (e.g., silylformamidine) .
  • Waste disposal : Segregate halogenated byproducts (e.g., nitro derivatives) for professional hazardous waste treatment .
  • PPE : Use nitrile gloves and safety goggles during extraction steps .

How can computational methods predict the reactivity of substituents on the pyrazolo[1,5-a]pyridine core?

Q. Advanced

  • DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic attack.
  • Molecular docking : Model interactions with biological targets (e.g., kinases) to guide functionalization .
  • Solvent modeling : Use COSMO-RS to simulate solvent effects on reaction pathways .

What are common side products formed during the synthesis, and how can they be identified?

Q. Basic

  • Nitro reduction byproducts : Monitor for amine derivatives via TLC (Rf_f shift).
  • Silyl group retention : Detect residual silylformamidine using GC-MS .
  • Oxidation products : Identify quinone-like structures via UV-Vis spectroscopy (λmax_{\text{max}} ~300 nm) .

How does the methoxy group influence the compound’s electronic properties and biological activity?

Q. Advanced

  • Electronic effects : The methoxy group donates electron density via resonance, stabilizing the pyridine ring and altering redox potentials (measured via cyclic voltammetry) .
  • Biological activity : Methoxy substituents enhance membrane permeability in kinase inhibition assays (e.g., PKCι inhibition ).
  • SAR studies : Compare with des-methoxy analogs to quantify potency changes in enzymatic assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.